molecular formula C20H18N2O2S B2474245 2-(3-ethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 902940-77-6

2-(3-ethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2474245
CAS No.: 902940-77-6
M. Wt: 350.44
InChI Key: KZEPXIVEZSGBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-ethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound featuring a fused chromeno-pyrimidine core with a 3-ethoxyphenyl substituent at position 2, a methyl group at position 7, and a thione moiety at position 2. Chromeno-pyrimidines are pharmacologically significant due to their structural resemblance to bioactive natural products and synthetic drugs.

Properties

IUPAC Name

2-(3-ethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-3-23-15-6-4-5-13(10-15)18-21-19-16(20(25)22-18)11-14-9-12(2)7-8-17(14)24-19/h4-10H,3,11H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEPXIVEZSGBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-ethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate intermediates under specific reaction conditions. For example, the synthesis may begin with the condensation of 3-ethoxybenzaldehyde with a suitable pyrimidine precursor, followed by cyclization and thionation using reagents such as Lawesson’s reagent or phosphorus pentasulfide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(3-ethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. Notably, it has shown potent cytotoxic effects against various cancer cell lines, particularly HepG2 (human liver cancer) cells. The compound exhibited an IC50 value of approximately 1.38 μM , indicating strong cytotoxicity compared to standard chemotherapeutic agents.

Mechanism of Action:
The anticancer activity appears to be mediated through the induction of apoptosis via the intrinsic pathway. Key findings from studies include:

  • Increased p53 and Bax Levels: Treatment with the compound resulted in an increase in pro-apoptotic proteins p53 and Bax by 8.91-fold and 4.50-fold , respectively.
  • Decreased Bcl-2 Levels: There was a significant reduction in anti-apoptotic Bcl-2 levels by 5.58-fold , promoting apoptosis in treated cells.

These results suggest that the compound disrupts mitochondrial membrane potential, leading to apoptotic cell death.

Case Studies

Study 1: Cytotoxicity Evaluation
A comparative study assessed various derivatives of chromeno[2,3-d]pyrimidine, revealing that this compound exhibited significant cytotoxicity with an IC50 range from 1.38 μM to 3.21 μM . The study emphasized the role of structural modifications in enhancing biological activity.

Study 2: Apoptosis Induction
Research focusing on apoptosis indicated that flow cytometry analysis revealed increased Annexin V-positive cells after treatment with the compound, indicating higher rates of early and late apoptosis.

Summary Table of Biological Activities

Compound NameActivity TypeIC50 (μM)Mechanism of Action
2-(3-ethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thioneAnticancer1.38Induces apoptosis via p53/Bax upregulation
Related Chromeno DerivativesAntimicrobialVariesInhibits growth of bacteria/fungi

Mechanism of Action

The mechanism of action of 2-(3-ethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Synthesis Method
Target Compound 3-ethoxyphenyl, 7-methyl ~341.42 Antibacterial, Antioxidant Microwave-assisted cyclization
7-Chloro-2-(2-ethoxyphenyl) 2-ethoxyphenyl, 7-Cl 386.85 Antibacterial (assumed) Alkylation/heterocyclization
2-(3,4-Dimethoxyphenyl)-7-methyl 3,4-dimethoxy, 7-methyl 368.41 Antioxidant Solvent-free conditions

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic studies using SHELX software () reveal that thione groups participate in hydrogen-bonding networks, stabilizing molecular conformations. For example, analogues with hydroxyl groups () form stronger intermolecular interactions, whereas chloro-substituted derivatives may exhibit tighter packing due to halogen bonding .

Biological Activity

The compound 2-(3-ethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a member of the chromeno[2,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and potential mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₆N₂O₃S
  • IUPAC Name : this compound

Cytotoxicity

Recent studies have demonstrated that derivatives of chromeno[2,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µg/mL)
Compound AHCT-1165.54
Compound BMCF-74.35
Compound CHepG-2>10

These findings suggest that the compound may possess selective cytotoxicity towards certain cancer cells while exhibiting lower toxicity towards others .

Antimicrobial Activity

In vitro studies have indicated that chromeno derivatives possess antimicrobial properties. The compound was tested against various bacterial strains and fungi. The results are summarized in the table below:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound has potential as an antimicrobial agent against both bacterial and fungal infections .

The biological activities of chromeno derivatives are often attributed to their ability to interact with various molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds inhibit specific enzymes involved in cancer progression and microbial growth.
  • Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Antioxidant Activity : Chromeno derivatives have shown potential as antioxidants, which may contribute to their protective effects against oxidative stress in cells.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a related chromeno derivative on human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. This study highlights the potential of chromeno derivatives in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of chromeno derivatives against resistant strains of bacteria. The study found that the compound exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(3-ethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted chromenone precursors with thiourea derivatives under acidic or basic conditions. For example, microwave-assisted synthesis (80–120°C, 20–40 minutes) can enhance reaction efficiency compared to conventional heating (reflux for 6–12 hours) . Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients. Characterization relies on NMR (¹H/¹³C), IR, and mass spectrometry .

Q. How is the structural conformation of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry. For instance, analogous chromeno-pyrimidine derivatives have been analyzed using Mo-Kα radiation (λ = 0.71073 Å) at 298 K, with refinement parameters like R factor < 0.06 . Computational methods (DFT) can supplement experimental data by optimizing bond lengths and angles .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Begin with in vitro assays:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .

Q. How should researchers approach literature review for this compound?

  • Methodological Answer : Use databases like PubMed, SciFinder, and Web of Science with keywords: "chromeno[2,3-d]pyrimidine," "thione derivatives," and "heterocyclic synthesis." Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Bioorganic Chemistry) and exclude non-academic sources (e.g., vendor websites) .

Advanced Research Questions

Q. What strategies optimize the reaction yield of this compound under microwave irradiation?

  • Methodological Answer : Key parameters:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve microwave absorption .
  • Catalyst Screening : Evaluate bases like K₂CO₃ or DBU for enhanced cyclization .
  • Temperature Gradient : Ramp from 60°C to 100°C over 10 minutes to prevent decomposition .
    • Data Analysis : Compare HPLC purity (%) and yield (%) between microwave (85–92%) and conventional methods (60–75%) .

Q. How can structural modifications enhance the compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-ethoxyphenyl moiety to increase lipophilicity and target binding .
  • Side-Chain Derivatization : Replace the thione group with selenone or amine for improved pharmacokinetics .
  • SAR Studies : Test analogs in enzyme inhibition assays (e.g., COX-2) to correlate substituent effects with activity .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (ATCC-validated), passage numbers, and DMSO concentrations .
  • Control Experiments : Include reference drugs (e.g., doxorubicin for cytotoxicity) and vehicle controls .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers or batch effects .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with receptors (e.g., EGFR kinase) .
  • MD Simulations : Run GROMACS for 100 ns to assess binding stability and free energy (MM-PBSA) .
  • QSAR Models : Build regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Purification Bottlenecks : Replace column chromatography with recrystallization (solvent: ethanol/water) for gram-scale batches .
  • Byproduct Management : Optimize stoichiometry (e.g., 1.2:1 molar ratio of chromenone to thiourea) to minimize thiol byproducts .
  • Safety Protocols : Implement fume hoods and PPE for handling toxic intermediates (e.g., aryl halides) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.